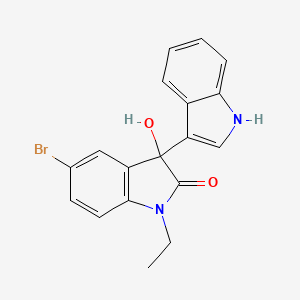
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide
Descripción general
Descripción
N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide, commonly known as IPP or Isopropylphenidate, is a synthetic compound that belongs to the class of phenidate derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Mecanismo De Acción
The mechanism of action of IPP is similar to that of other phenidate derivatives, such as methylphenidate. It acts as a reuptake inhibitor of dopamine and norepinephrine, which are neurotransmitters that play a critical role in the regulation of mood, attention, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of IPP have been studied extensively in animal models. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which leads to improved cognitive function, increased motivation, and enhanced memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IPP in lab experiments is its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it an ideal tool for studying the role of these neurotransmitters in various physiological processes. However, one of the limitations of using IPP is its potential for abuse and addiction, which requires careful monitoring and control in laboratory settings.
Direcciones Futuras
There are several future directions for the research and development of IPP. One potential direction is the development of new drugs based on the chemical structure of IPP for the treatment of neurological disorders, such as ADHD and Parkinson's disease. Another direction is the investigation of the long-term effects of IPP on brain function and behavior, as well as its potential for abuse and addiction. Additionally, further studies are needed to elucidate the precise mechanism of action of IPP and its effects on other neurotransmitter systems.
In conclusion, N,N-diethyl-3-(4-isopropoxyphenyl)-3-phenylpropanamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various research fields. Its unique chemical structure and pharmacological properties make it a valuable tool for studying the role of dopamine and norepinephrine in various physiological processes. Further research is needed to fully understand its mechanism of action and its potential for the development of new drugs for the treatment of neurological disorders.
Aplicaciones Científicas De Investigación
IPP has been extensively studied for its potential applications in various research fields, including pharmacology, neuroscience, and medicinal chemistry. Its unique chemical structure and pharmacological properties make it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
N,N-diethyl-3-phenyl-3-(4-propan-2-yloxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-5-23(6-2)22(24)16-21(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-17(3)4/h7-15,17,21H,5-6,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCHJIKFPJKPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-phenyl-3-[4-(propan-2-yloxy)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-4-morpholinyl-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propanamide](/img/structure/B4083027.png)

![methyl [6-chloro-4-methyl-7-(1-methyl-2-oxopropoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B4083044.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-furoyl)-1-piperazinecarbothioamide](/img/structure/B4083046.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B4083047.png)
![4-[(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-[4-(aminosulfonyl)phenyl]butanamide](/img/structure/B4083051.png)
![N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B4083058.png)
![3-amino-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylbenzamide](/img/structure/B4083063.png)
![N-[2-(1-azepanyl)ethyl]-N-methyl-2-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B4083079.png)
![4-(4-{[3-(dimethylamino)propyl]amino}-3-nitrophenyl)-1(2H)-phthalazinone](/img/structure/B4083081.png)
![1-[3-(4-fluorophenyl)-3-(2-furyl)propanoyl]piperidine](/img/structure/B4083088.png)
![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4083100.png)
![3-(1-adamantylcarbonyl)-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4083108.png)
![6-amino-4-(3,5-dichloro-2-methoxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083113.png)